molecular formula C40H26 B1591921 9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene CAS No. 667940-34-3

9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene

Cat. No.: B1591921
CAS No.: 667940-34-3
M. Wt: 506.6 g/mol
InChI Key: RUQICFLRSLDXDP-UHFFFAOYSA-N
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Description

9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their luminescent properties and are widely used in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 10-(2-Naphthyl)anthracene-9-boronic acid with 1-(3-iodophenyl)naphthalene derivatives. This reaction requires palladium catalysts and a base, usually carried out in an organic solvent under inert atmosphere conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of anthraquinone derivatives.

  • Reduction: Production of dihydroanthracene derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted anthracene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene is used as a building block for synthesizing more complex organic molecules. Its luminescent properties make it valuable in the study of photochemical reactions and the development of new materials.

Biology: In biological research, this compound is utilized as a fluorescent probe for imaging and tracking cellular processes. Its ability to emit both fluorescent and phosphorescent light makes it suitable for advanced imaging techniques.

Medicine: The compound has potential applications in medical imaging and diagnostics. Its luminescent properties can be harnessed for developing contrast agents and imaging agents for various medical procedures.

Industry: In the industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The mechanism by which 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene exerts its effects involves its interaction with molecular targets and pathways. The compound's luminescent properties are attributed to its ability to absorb and emit light at specific wavelengths. This interaction with light can be harnessed in various applications, such as imaging and optoelectronics.

Comparison with Similar Compounds

  • 9-(1-Naphthyl)-10-(2-Naphthyl)anthracene: This compound is structurally similar but has different substitution patterns, leading to variations in its luminescent properties.

  • 9-(2-Naphthyl)-10-(3-Phenylphenyl)anthracene: Another related compound with different aryl groups, affecting its chemical reactivity and applications.

Uniqueness: 9-(2-Naphthyl)-10-[4-(1-Naphthyl)phenyl]anthracene stands out due to its specific substitution pattern, which imparts unique luminescent properties and stability. These characteristics make it particularly valuable in advanced scientific research and industrial applications.

Properties

IUPAC Name

9-naphthalen-2-yl-10-(4-naphthalen-1-ylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26/c1-2-12-31-26-32(25-20-27(31)10-1)40-37-17-7-5-15-35(37)39(36-16-6-8-18-38(36)40)30-23-21-29(22-24-30)34-19-9-13-28-11-3-4-14-33(28)34/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQICFLRSLDXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610230
Record name 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667940-34-3
Record name 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-naphtalenyl)-10-[4-(1-naphtalenyl)phenyl]anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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